molecular formula C6H6NaO4S B147022 Sodium 4-hydroxybenzenesulfonate CAS No. 825-90-1

Sodium 4-hydroxybenzenesulfonate

Cat. No. B147022
Key on ui cas rn: 825-90-1
M. Wt: 197.17 g/mol
InChI Key: ULUPAWKAWBVCAI-UHFFFAOYSA-N
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Patent
US07138432B1

Procedure details

A solution of 31.4 ml (430 mmol) of thionyl chloride and 0.2 ml (2.58 mmol) of DMF was quickly added to 10 g (43 mmol) of 4-hydroxybenzenesulfonic acid sodium salt under N2 atmosphere. The resulting mixture is stirred at 65° C. for 6 h. At the end of this time, the mobile, nearly homogenous reaction mixture is poured on ice with vigorous stirring. An oily lower layer is produced and which is dissolved in 100 ml of CH2Cl2. The aqueous layer is extracted with CH2Cl2 and the combined organic solution is dried over MgSO4 and concentrated under reduced pressure to give 8.19 g of 4-hydroxybenzenesulfonyl chloride; NMR (CDCl3): 5.3 (br s, 1H), 7.01 (d, 2H, J=9.08 Hz), 7.94 (d, 2H, J=9.08 Hz).
Quantity
31.4 mL
Type
reactant
Reaction Step One
Name
4-hydroxybenzenesulfonic acid sodium salt
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Na+].[OH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([O-:16])(=O)=[O:14])=[CH:9][CH:8]=1>C(Cl)Cl.CN(C=O)C>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:3])(=[O:16])=[O:14])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
31.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
4-hydroxybenzenesulfonic acid sodium salt
Quantity
10 g
Type
reactant
Smiles
[Na+].OC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
0.2 mL
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 65° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of this time, the mobile, nearly homogenous reaction mixture is poured on ice with vigorous stirring
CUSTOM
Type
CUSTOM
Details
An oily lower layer is produced
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solution is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.19 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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